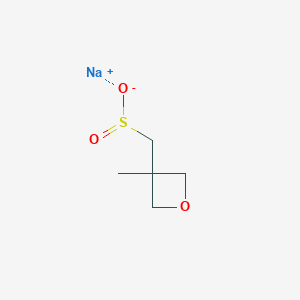
Sodium 2-(3-oxetane)propylsulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-oxetane)propylsulfinate typically involves the reaction of 3-oxetanemethanol with sodium sulfinate under controlled conditions . The reaction is carried out in an appropriate solvent, such as methanol or ethanol, and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield . The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(3-oxetane)propylsulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or other oxidized derivatives.
Reduction: It can be reduced to form sulfides or other reduced forms.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfonates, sulfides, and various substituted oxetane derivatives .
Scientific Research Applications
Sodium 2-(3-oxetane)propylsulfinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent for the late-stage functionalization of nitrogen-containing heterocycles.
Medicine: It has applications in medicinal chemistry for the development of new pharmaceuticals.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 2-(3-oxetane)propylsulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions . The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations . The compound’s reactivity is influenced by the presence of the sulfinate group, which can stabilize or destabilize reaction intermediates depending on the reaction conditions .
Comparison with Similar Compounds
- Sodium isopropylsulfinate
- Sodium ethylsulfinate
- Sodium 3-mercapto-1-propanesulfonate
Comparison: Sodium 2-(3-oxetane)propylsulfinate is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other sulfinates . The oxetane ring’s ability to undergo ring-opening reactions makes it a valuable intermediate in synthetic chemistry . In contrast, other sulfinates such as sodium isopropylsulfinate and sodium ethylsulfinate lack this structural feature and therefore exhibit different reactivity profiles .
Properties
Molecular Formula |
C5H9NaO3S |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
sodium;(3-methyloxetan-3-yl)methanesulfinate |
InChI |
InChI=1S/C5H10O3S.Na/c1-5(2-8-3-5)4-9(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
OJCCRAPTUVSBGS-UHFFFAOYSA-M |
Canonical SMILES |
CC1(COC1)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















